molecular formula C11H9ClN2O3S B12281832 2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine

2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine

Cat. No.: B12281832
M. Wt: 284.72 g/mol
InChI Key: HYYLGNPUFHWGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine is an organic compound that features a pyrazine ring substituted with a chlorinated and a methylsulfonylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-(methylsulfonyl)phenol, which is then reacted with 2,6-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.

    Coupling Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids in solvents like tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative, while oxidation of the methylsulfonyl group would produce a sulfone derivative.

Scientific Research Applications

2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting pyrazine-containing scaffolds.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl and chloropyrazine groups can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)phenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.

    2-(4-(Methylsulfonyl)phenyl)benzimidazole: Selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties.

Uniqueness

2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine is unique due to the combination of its pyrazine core with the methylsulfonylphenoxy and chloro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9ClN2O3S

Molecular Weight

284.72 g/mol

IUPAC Name

2-chloro-6-(4-methylsulfonylphenoxy)pyrazine

InChI

InChI=1S/C11H9ClN2O3S/c1-18(15,16)9-4-2-8(3-5-9)17-11-7-13-6-10(12)14-11/h2-7H,1H3

InChI Key

HYYLGNPUFHWGTM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CN=CC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.